N~1~-[(E)-(5-phenylfuran-2-yl)methylidene]-1H-benzimidazole-1,2-diamine
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Overview
Description
1-(((5-Phenylfuran-2-yl)methylene)amino)-1H-benzo[d]imidazol-2-amine is a complex organic compound that features a furan ring fused with a benzimidazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and benzimidazole rings in its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((5-Phenylfuran-2-yl)methylene)amino)-1H-benzo[d]imidazol-2-amine typically involves the condensation of 5-phenylfuran-2-carbaldehyde with 1H-benzo[d]imidazol-2-amine. This reaction is often carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. For instance, the reaction can be performed in ethanol with the addition of a catalytic amount of acetic acid, and the mixture is refluxed for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(((5-Phenylfuran-2-yl)methylene)amino)-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the imine group will produce the corresponding amine derivative.
Scientific Research Applications
1-(((5-Phenylfuran-2-yl)methylene)amino)-1H-benzo[d]imidazol-2-amine has been explored for various scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial agent, particularly against resistant strains of bacteria.
Biological Studies: It has been investigated for its potential to inhibit certain enzymes, making it a candidate for drug development.
Materials Science: The unique electronic properties of the furan and benzimidazole rings make this compound of interest for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(((5-Phenylfuran-2-yl)methylene)amino)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by binding to and inactivating essential enzymes involved in cell wall synthesis or DNA replication . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
5-Phenylfuran-2-carbaldehyde: A precursor in the synthesis of the target compound.
1H-benzo[d]imidazol-2-amine: Another precursor with similar structural features.
Benzofuran derivatives: Compounds with a furan ring fused to a benzene ring, showing similar electronic properties.
Uniqueness
1-(((5-Phenylfuran-2-yl)methylene)amino)-1H-benzo[d]imidazol-2-amine is unique due to the combination of the furan and benzimidazole rings, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C18H14N4O |
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Molecular Weight |
302.3 g/mol |
IUPAC Name |
1-[(E)-(5-phenylfuran-2-yl)methylideneamino]benzimidazol-2-amine |
InChI |
InChI=1S/C18H14N4O/c19-18-21-15-8-4-5-9-16(15)22(18)20-12-14-10-11-17(23-14)13-6-2-1-3-7-13/h1-12H,(H2,19,21)/b20-12+ |
InChI Key |
BIBQAFGYQABATM-UDWIEESQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=N/N3C4=CC=CC=C4N=C3N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=NN3C4=CC=CC=C4N=C3N |
Origin of Product |
United States |
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